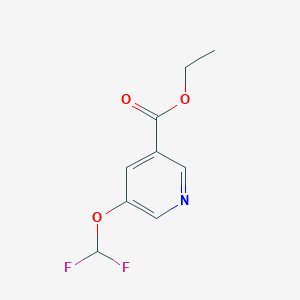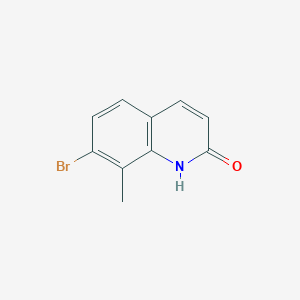![molecular formula C14H12N2O B13668459 5-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13668459.png)
5-Methoxy-2-phenylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and medicinal chemistry . The structure of this compound consists of an imidazo[1,2-a]pyridine core with a methoxy group at the 5-position and a phenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methoxy-2-phenylimidazo[1,2-a]pyridine can be synthesized through various methods. One common method involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction typically proceeds as follows:
Reactants: 2-aminopyridine and α-bromoketones
Conditions: Microwave irradiation
Yield: Good to excellent
Another method involves the one-pot synthesis from benzyl halides or benzyltosylates, 2-aminopyridines, and isocyanides . This method is also efficient and provides high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and one-pot synthesis techniques allows for high throughput and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the methoxy or phenyl positions.
Applications De Recherche Scientifique
5-Methoxy-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
5-Methoxy-2-phenylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
2-Phenylimidazo[1,2-a]pyridine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
5-Hydroxy-2-phenylimidazo[1,2-a]pyridine: The hydroxyl group can introduce different chemical properties and biological activities.
2-Methylimidazo[1,2-a]pyridine: The methyl group at the 2-position can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H12N2O |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
5-methoxy-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-17-14-9-5-8-13-15-12(10-16(13)14)11-6-3-2-4-7-11/h2-10H,1H3 |
Clé InChI |
CFBWGPKEWWFCRU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=NC(=CN21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B13668380.png)
![5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13668383.png)
![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13668385.png)
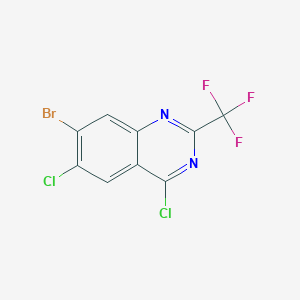
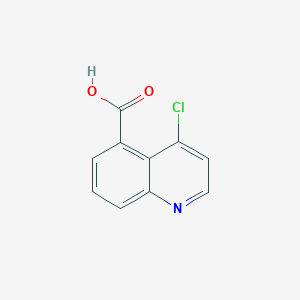
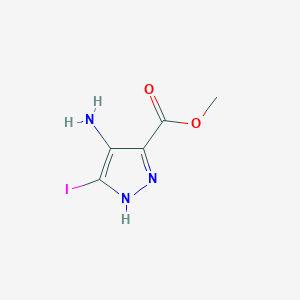
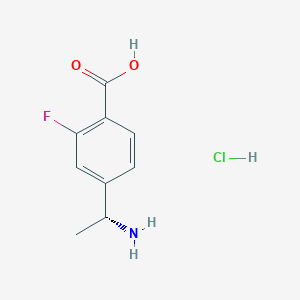

![Benzo[g]quinazolin-2-amine](/img/structure/B13668422.png)
